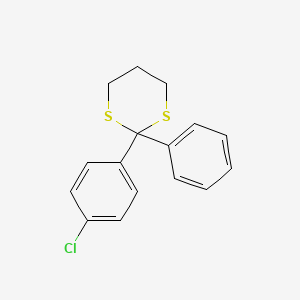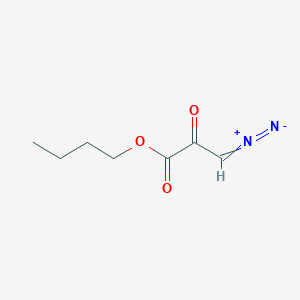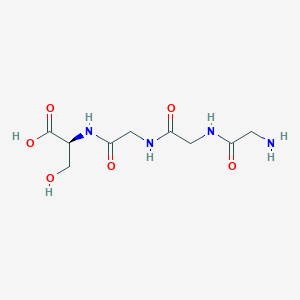
L-Serine, glycylglycylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, glycylglycylglycyl-: is a compound that combines the amino acid L-serine with three glycine residues. L-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of various biomolecules such as phosphoglycerides, sphingolipids, and methylenetetrahydrofolate
Preparation Methods
Synthetic Routes and Reaction Conditions: L-serine can be synthesized from glycolysis intermediates. The process involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination to form 3-phosphoserine, which is then hydrolyzed to produce L-serine . The addition of glycine residues can be achieved through peptide synthesis techniques, where glycine is sequentially added to L-serine using coupling reagents and protecting groups to ensure specificity and yield.
Industrial Production Methods: Industrial production of L-serine often involves microbial fermentation. For instance, recombinant Escherichia coli strains can be engineered to overproduce L-serine by optimizing metabolic pathways and using protein scaffolds to enhance enzyme activity . The glycine residues can be added post-production through chemical synthesis or enzymatic methods.
Chemical Reactions Analysis
Types of Reactions: L-serine, glycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: L-serine can be oxidized to form hydroxypyruvate.
Reduction: Reduction reactions can convert L-serine to serinol.
Substitution: The hydroxyl group in L-serine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
Chemistry: L-serine, glycylglycylglycyl- is used in peptide synthesis and as a building block for more complex molecules. It serves as a precursor for the synthesis of other amino acids and biomolecules .
Biology: In biological research, this compound is used to study protein structure and function. It is also involved in the synthesis of neurotransmitters and other signaling molecules .
Medicine: L-serine and its derivatives have therapeutic potential in treating neurological disorders, such as Alzheimer’s disease and schizophrenia, due to their role in neurotransmitter synthesis and modulation .
Industry: In the industrial sector, L-serine is used in the production of cosmetics, dietary supplements, and cell culture media .
Mechanism of Action
L-serine exerts its effects through various pathways. It is a precursor for the synthesis of glycine and D-serine, both of which act as co-agonists at NMDA receptors in the brain . This modulation of NMDA receptors is crucial for synaptic plasticity, learning, and memory. Additionally, L-serine is involved in the synthesis of phospholipids and sphingolipids, which are essential for cell membrane integrity and signaling .
Comparison with Similar Compounds
Uniqueness: L-serine, glycylglycylglycyl- is unique due to the combination of L-serine and multiple glycine residues, which can enhance its biological activity and potential applications. The presence of glycine residues can improve the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
206750-67-6 |
|---|---|
Molecular Formula |
C9H16N4O6 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1 |
InChI Key |
PAUIKPRNWYMNME-YFKPBYRVSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
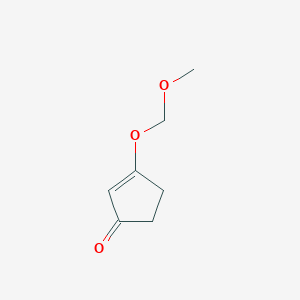
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
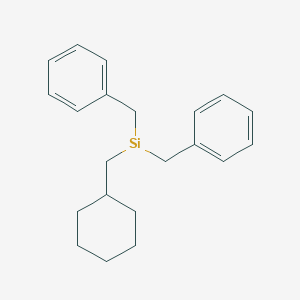
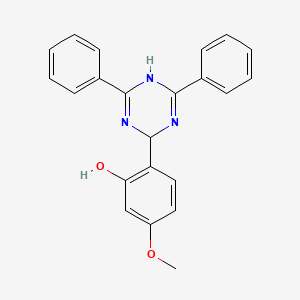
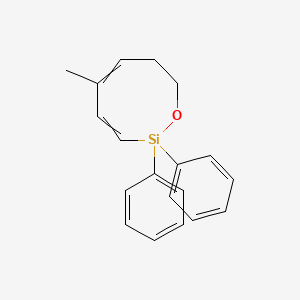
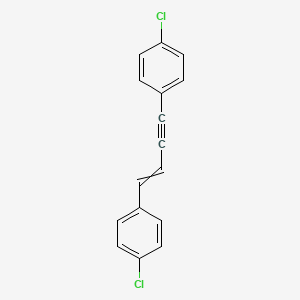
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
